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Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis,

splenomegaly, and debilitating constitutional symptoms. The cornerstone of treatment for many

patients with MF is the Janus kinase (JAK) inhibitor ruxolitinib, which can effectively reduce

spleen size and symptom burden. However, many patients experience a suboptimal response

or lose their response over time, necessitating novel therapeutic strategies.

One promising approach is the combination of ruxolitinib with inhibitors of the bromodomain

and extra-terminal domain (BET) family of proteins. BET proteins are epigenetic readers that

regulate the transcription of key oncogenes and inflammatory cytokines implicated in the

pathophysiology of myelofibrosis. INCB-057643 is an orally bioavailable BET inhibitor currently

under investigation in clinical trials, both as a monotherapy and in combination with ruxolitinib,

for patients with myeloproliferative neoplasms (NCT02711137, NCT04279847). The rationale

for this combination is the potential for synergistic activity by targeting both the JAK-STAT

signaling pathway with ruxolitinib and the transcriptional regulation of oncogenes and

inflammatory signals with INCB-057643.

This document provides detailed application notes and protocols for researchers studying the

combination of INCB-057643 and ruxolitinib in myelofibrosis. Due to the limited availability of
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detailed public data on the INCB-057643 LIMBER trial (NCT04279847) at the time of this

writing, the quantitative data and detailed protocols presented here are based on the published

results of the MANIFEST-2 (NCT04603495) phase 3 clinical trial, which evaluated a different

BET inhibitor, pelabresib, in combination with ruxolitinib in JAK inhibitor-naïve patients with

myelofibrosis. This information is provided as a representative example to guide the design and

execution of similar studies.

Signaling Pathways in Myelofibrosis and Rationale
for Combination Therapy
Myelofibrosis is driven by dysregulated signaling pathways, primarily the JAK-STAT pathway,

which leads to excessive production of inflammatory cytokines and abnormal cell growth. BET

proteins are also key players, influencing the transcription of genes involved in inflammation

and cell proliferation. The combination of a JAK inhibitor and a BET inhibitor targets these two

distinct but interconnected pathways.
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Figure 1: Simplified signaling pathways in myelofibrosis.
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Data Presentation: Efficacy and Safety of BETi-
Ruxolitinib Combination
The following tables summarize the key efficacy and safety data from the MANIFEST-2 trial,

comparing pelabresib in combination with ruxolitinib to placebo plus ruxolitinib.

Table 1: Efficacy Outcomes at Week 24

Endpoint
Pelabresib +
Ruxolitinib
(n=214)

Placebo +
Ruxolitinib
(n=216)

Difference
(95% CI)

P-value

Spleen Volume

Reduction ≥35%

(SVR35)

65.9% 35.2%
30.4% (21.6-

39.3)
<0.001

Total Symptom

Score Reduction

≥50% (TSS50)

52.3% 46.3% 6.0% (-3.5-15.5) 0.216

Absolute Change

in TSS
-15.99 -14.05

-1.94 (-3.92-

0.04)
0.0545

Improvement in

Bone Marrow

Fibrosis ≥1

Grade

38.5% 24.2% - 0.019

Data from the MANIFEST-2 Phase 3 Study[1][2][3].

Table 2: Key Hematologic Adverse Events (Any Grade)
Adverse Event

Pelabresib + Ruxolitinib
(n=214)

Placebo + Ruxolitinib
(n=216)

Anemia 43.9% 55.6%

Thrombocytopenia 32.1% 23.4%

Data from the MANIFEST-2 Phase 3 Study[1].
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Table 3: Common Non-Hematologic Treatment-Emergent
Adverse Events (≥20%)

Adverse Event
Pelabresib + Ruxolitinib
(n=214)

Placebo + Ruxolitinib
(n=216)

Diarrhea 23.1% 18.7%

Nausea 20.8% 15.9%

Data from the MANIFEST-2 Phase 3 Study[1].

Experimental Protocols
The following are representative protocols based on the MANIFEST-2 clinical trial design.

These can be adapted for preclinical and clinical studies of INCB-057643 in combination with

ruxolitinib.

Patient Selection Protocol
Inclusion Criteria:

Age ≥ 18 years.

Diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential

thrombocythemia MF according to WHO criteria.

Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1,

intermediate-2, or high-risk.

Measurable splenomegaly (≥5 cm below the left costal margin on palpation or a spleen

volume of ≥450 cm³ by MRI or CT).

Active symptoms of myelofibrosis.

For combination studies in treatment-naïve patients, no prior treatment with a JAK inhibitor.

For studies in patients with suboptimal response, stable ruxolitinib dose for at least 8 weeks.

Adequate organ function.
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Exclusion Criteria:

Prior treatment with a BET inhibitor.

Prior splenectomy or splenic irradiation within 6 months.

Active, uncontrolled infections.

Dosing and Administration Protocol
Ruxolitinib: Administered orally twice daily. The starting dose is typically based on the

patient's baseline platelet count (e.g., 15 mg or 20 mg twice daily). Dose adjustments may be

made for lack of efficacy or toxicity.

INCB-057643: Administered orally once daily. The dose will be determined by the specific

phase of the study (dose-escalation or expansion). In the LIMBER trial, doses from 4 mg to

12 mg once daily have been evaluated[4].

Efficacy Assessment Protocol
Spleen Volume: Spleen volume should be assessed by magnetic resonance imaging (MRI)

or computed tomography (CT) at baseline and at specified time points (e.g., week 12, week

24, and every 12 weeks thereafter). The primary endpoint is often the proportion of patients

achieving a ≥35% reduction in spleen volume from baseline (SVR35).

Symptom Assessment: Myelofibrosis-related symptoms should be assessed using a

validated patient-reported outcome tool, such as the Myelofibrosis Symptom Assessment

Form (MFSAF). The Total Symptom Score (TSS) is calculated, and a key secondary

endpoint is often the proportion of patients achieving a ≥50% reduction in TSS from baseline

(TSS50).

Bone Marrow Fibrosis: Bone marrow biopsies should be performed at baseline and at

specified time points to assess changes in reticulin fibrosis according to WHO grading

criteria.

Safety and Tolerability Assessment Protocol
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Adverse Events (AEs): Monitor and record all AEs at each study visit, graded according to

the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-

CTCAE).

Laboratory Assessments: Perform complete blood counts with differentials, serum chemistry

panels, and coagulation tests at baseline and regularly throughout the study.

Physical Examinations: Conduct comprehensive physical examinations, including vital signs

and performance status (e.g., ECOG), at baseline and at each study visit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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